Product packaging for 1-Bromo-1-ethoxycyclopropane(Cat. No.:CAS No. 95631-62-2)

1-Bromo-1-ethoxycyclopropane

Cat. No.: B3059216
CAS No.: 95631-62-2
M. Wt: 165.03 g/mol
InChI Key: BKSPBKRLRIJAHF-UHFFFAOYSA-N
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Description

Significance as a Synthetic Intermediate

The primary significance of 1-bromo-1-ethoxycyclopropane in organic chemistry lies in its utility as a synthetic intermediate. It serves as a precursor for the generation of various functionalized molecules, most notably in the synthesis of cyclobutanones. acs.org This transformation typically involves a ring-expansion reaction, highlighting the compound's ability to facilitate the construction of four-membered ring systems from three-membered precursors.

Furthermore, its lithiated derivative, 1-bromo-2-ethoxycyclopropyllithium, acts as a synthetic equivalent for 2-lithio- or 3-lithiopropenal, enabling the synthesis of complex natural products such as Juvenile Hormone (JH-II) and β-sinensal. consensus.app The reactivity of this compound also extends to its use in palladium-catalyzed cross-coupling reactions for the synthesis of N-arylcyclopropylamines. researchgate.net

Historical Development of its Research Applications

The exploration of this compound and related compounds is part of the broader investigation into the chemistry of cyclopropane (B1198618) derivatives that gained momentum in the mid-20th century. While early research focused on the synthesis and understanding the reactivity of the strained cyclopropane ring, the specific applications of this compound as a synthetic tool became more prominent in the latter half of the century.

A significant development in its application was reported in the 1980s by Gadwood et al., who demonstrated its use as a reagent for the synthesis of cyclobutanones. acs.org This work established this compound as a valuable reagent for ring-expansion reactions. Subsequent research has continued to explore its reactivity, for instance, in the synthesis of N-arylcyclopropylamines via palladium-catalyzed amination. researchgate.net The development of synthetic routes to this compound and its derivatives has been documented in resources like Organic Syntheses, which provides detailed procedures for related compounds like 1,1-dichloro-2-ethoxycyclopropane, showcasing the ongoing interest in this class of molecules. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO B3059216 1-Bromo-1-ethoxycyclopropane CAS No. 95631-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1-ethoxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPBKRLRIJAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538811
Record name 1-Bromo-1-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95631-62-2
Record name 1-Bromo-1-ethoxycyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 1 Ethoxycyclopropane

Established Preparative Routes

The most well-documented and reliable methods for synthesizing 1-bromo-1-ethoxycyclopropane rely on the chemical transformation of stabilized cyclopropanone (B1606653) equivalents. These precursors are more stable than cyclopropanone itself and allow for controlled functionalization.

Synthesis from Cyclopropanone Precursors

The core of this compound synthesis lies in the use of precursors that can be efficiently converted to the desired halo-ether structure. These precursors typically possess an ethoxy group and a modifiable functional group at the C1 position of the cyclopropane (B1198618) ring.

A highly convenient and efficient method for the preparation of this compound involves the direct bromination of 1-ethoxy-1-trimethylsiloxycyclopropane. ethernet.edu.etpsu.edu This reaction is typically carried out using phosphorus tribromide (PBr₃) and is noted for producing the target compound in good yields, often between 65-75%. ethernet.edu.et A key advantage of this method is that it proceeds effectively in the absence of pyridine. ethernet.edu.et The trimethylsiloxy group serves as an effective leaving group, facilitating its replacement by a bromine atom to yield the final product.

Reaction Data: Bromination of 1-Ethoxy-1-trimethylsiloxycyclopropane

Starting MaterialReagentProductReported YieldReference
1-Ethoxy-1-trimethylsiloxycyclopropanePhosphorus tribromide (PBr₃)This compound65-75% ethernet.edu.et

Cyclopropanone hemiacetals, particularly 1-ethoxycyclopropanol (B182435) (also known as cyclopropanone ethyl hemiacetal), are fundamental precursors in the chemistry of cyclopropanone derivatives. orgsyn.org While direct bromination of the hemiacetal is challenging, it serves as a crucial starting point for synthesizing the necessary silylated intermediate.

The synthesis begins with an acyloin-type reaction of ethyl 3-halopropionates, such as ethyl 3-chloropropanoate, with a highly dispersed alkali metal (like sodium or lithium) in the presence of chlorotrimethylsilane. orgsyn.orgresearchgate.net This step constructs the cyclopropane ring and installs the ethoxy and trimethylsiloxy groups simultaneously, yielding 1-ethoxy-1-trimethylsiloxycyclopropane. orgsyn.orgresearchgate.net This silylated product can then be isolated and subjected to bromination as described in section 2.1.1.1. ethernet.edu.et

Alternatively, the 1-ethoxy-1-trimethylsiloxycyclopropane can undergo methanolysis to produce the 1-ethoxycyclopropanol hemiacetal, which can be stored and used as a stable source for generating cyclopropanone equivalents. researchgate.netgoogleapis.com This establishes a clear synthetic link from the hemiacetal to this compound via the silylated intermediate.

Generation of Organolithium Reagents

This compound is a key intermediate for generating highly reactive and synthetically useful organometallic species.

One of the most significant applications and subsequent reactions of this compound is its conversion to the corresponding organolithium reagent, (1-ethoxycyclopropyl)lithium. ethernet.edu.etresearchgate.net This transformation is achieved through a halogen-metal exchange reaction.

The process involves treating this compound with a strong organolithium base, typically two equivalents of t-butyllithium, in an ethereal solvent like diethyl ether at very low temperatures (e.g., -78 °C). ethernet.edu.et The reaction is immediate and exothermic, resulting in the clean formation of (1-ethoxycyclopropyl)lithium. ethernet.edu.et This organolithium reagent is a valuable nucleophile used in various carbon-carbon bond-forming reactions. ethernet.edu.etresearchgate.net

Reaction Data: Formation of (1-Ethoxycyclopropyl)lithium

Starting MaterialReagentProductConditionsReference
This compoundt-Butyllithium (2 equiv.)(1-Ethoxycyclopropyl)lithiumDiethyl ether, -78 °C ethernet.edu.et

Advanced and Emerging Synthetic Approaches

While the preparative routes starting from silylated cyclopropanone precursors are well-established and remain the most convenient methods, research into novel halogenation techniques continues. ethernet.edu.et Modern synthetic chemistry has seen the development of radical-based processes for the functionalization of alcohols, which can serve as alternatives to classical electrophilic halogenation. nih.gov For instance, the oxidative ring-opening of cyclopropanols using transition metals or photocatalysts has proven effective for introducing various functional groups, including halogens. nih.gov However, specific applications of these emerging methods for the high-yield synthesis of this compound are not yet widely reported, and the established pathways continue to be the primary choice for its preparation.

Stereoselective Synthesis of Cyclopropane Precursors

The creation of stereochemically defined cyclopropanes is crucial for applications in asymmetric synthesis. For a compound like this compound, stereoselectivity would typically be introduced at the stage of a precursor, such as a chiral cyclopropanol (B106826), which can then be converted to the target molecule.

Key strategies for accessing enantioenriched cyclopropane precursors include the asymmetric cyclopropanation of alkenes and the cyclization of chiral, non-racemic starting materials.

Asymmetric Kulinkovich Reaction: A prominent method for generating enantioenriched cyclopropanols is the asymmetric Kulinkovich reaction. This reaction involves the use of alkoxytitanacyclopropane reagents with esters. rsc.org By employing chiral ligands, it is possible to induce asymmetry in the cyclopropanol product. For instance, a titanium-TADDOLate complex can catalyze the cyclopropanation of allylic alcohols to yield products with high enantiomeric ratios. organic-chemistry.org These chiral cyclopropanols can serve as versatile intermediates.

Cyclization of Optically Pure Esters: Enantiomerically pure cyclopropane derivatives can also be accessed through the intramolecular cyclization of optically active starting materials, such as β-halo esters. This method relies on the pre-existing stereocenter in the acyclic precursor to direct the stereochemical outcome of the ring closure.

Enzymatic Kinetic Resolution: Another approach involves the kinetic resolution of racemic cyclopropane derivatives. For example, the enzymatic hydrolysis of racemic cyclopropyl (B3062369) acetate (B1210297) esters using lipases like Candida antarctica lipase (B570770) B can selectively hydrolyze one enantiomer, leaving the other enriched. rsc.org While effective, a significant drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. rsc.org

The following table summarizes various approaches to stereoselectively synthesize cyclopropane precursors relevant to this compound.

Method Precursor Type Key Reagents/Catalysts Stereocontrol Reference
Asymmetric Kulinkovich ReactionCyclopropanolsTitanium-TADDOLate complexes, Grignard reagentsCatalyst-controlled enantioselectivity rsc.orgorganic-chemistry.org
Intramolecular CyclizationCyclopropane EstersOptically active β-halo estersSubstrate-controlled diastereoselectivity
Enzymatic Kinetic ResolutionCyclopropanols/EstersLipases (e.g., Candida antarctica lipase B)Enantioselective hydrolysis rsc.org
Asymmetric Simmons-Smith ReactionCyclopropanolsChiral ligands with Diethylzinc/DiiodomethaneCatalyst-controlled enantioselectivity rsc.org

Catalytic Approaches to Cyclopropane Ring Formation

Catalysis, particularly by transition metals, offers powerful and efficient pathways to construct the cyclopropane ring. These methods often proceed under mild conditions and can provide high levels of control over selectivity.

Rhodium-Catalyzed Cyclopropanation: Dirhodium carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. nih.gov In recent advancements, chiral rhodium(II) paddlewheel catalysts have been used for the site-selective, regio-, diastereo-, and enantioselective cyclopropylation of aryl C-H bonds. nih.gov This strategy involves the catalytic generation of a chiral Rh(II) carbene, which then reacts with a styrene (B11656) to form the cyclopropane ring with excellent enantiomeric ratios (e.g., 99:1 e.r.). nih.gov

Gold-Catalyzed Rearrangements: Gold catalysts have been shown to be effective in transformations of functionalized cyclopropanes. For example, a gold-promoted enantioselective rearrangement of 1-vinyl-1-ethoxycyclopropanes can produce cyclobutanones. rsc.org The reaction is catalyzed by a chiral diphosphine gold(I) complex, such as [(R)-MeO-DTBM-BIPHEP-(AuCl)2]. rsc.org This highlights the utility of catalytic methods in manipulating cyclopropane derivatives.

Photoredox Catalysis: A modern and mild approach involves photoredox-catalyzed intramolecular cyclopropanation. This method can be used to form cyclopropanes from substrates like α-bromo-β-keto esters and alkenes in an aqueous medium at room temperature. rsc.org The reaction proceeds via a radical addition followed by cyclization, offering compatibility with a wide range of sensitive functional groups. rsc.org

Zinc-Mediated Cyclopropanation: The use of organozinc carbenoids provides another route to cyclopropanes. Functionalized carbenoids can be generated from precursors like N,N-diethoxymethyloxazolidinones in the presence of zinc and chlorotrimethylsilane, which then react with alkenes. ucl.ac.uk This method allows for the synthesis of highly functionalized N-cyclopropyl systems. ucl.ac.uk

The table below outlines different catalytic systems for the formation of cyclopropane rings.

Catalyst System Substrates Reaction Type Key Features Reference
Chiral Rhodium(II) CarboxylatesAryl C-H bonds, Diazo reagents, StyrenesC-H CyclopropylationHigh enantioselectivity (up to 99:1 e.r.), high diastereoselectivity nih.gov
Gold(I) Complexes (e.g., [(R)-MeO-DTBM-BIPHEP-(AuCl)2])1-Vinyl-1-ethoxycyclopropanesRing Expansion/RearrangementEnantioselective transformation to cyclobutanones rsc.org
Photoredox Catalysts (e.g., Iridium or Ruthenium complexes)α-Bromo-β-keto esters, AlkenesIntramolecular Radical CyclizationMild, room temperature conditions; broad functional group tolerance rsc.org
Zinc/ChlorotrimethylsilaneN,N-diethoxymethyloxazolidinones, AlkenesCarbenoid CyclopropanationForms highly functionalized cyclopropanes ucl.ac.uk
Palladium/Phosphine (B1218219) ComplexesSiloxycyclopropanes, Acid chloridesCross-Coupling/Ring OpeningSynthesis of 1,4-dicarbonyl compounds researchgate.net

Reactivity and Reaction Mechanisms of 1 Bromo 1 Ethoxycyclopropane

Mechanistic Pathways of Key Transformations

The reactivity of 1-bromo-1-ethoxycyclopropane is primarily dictated by two main pathways: reactions involving the carbon-bromine bond and reactions leading to the cleavage of the cyclopropane (B1198618) ring. The presence of the ethoxy group significantly influences the stability of intermediates and the regioselectivity of these reactions.

Halogen-Metal Exchange Reactions

One of the most fundamental reactions of this compound is the halogen-metal exchange, which provides a powerful method for the formation of a carbon-metal bond on the cyclopropane ring. This transformation is a key step in various synthetic applications.

Treatment of this compound with an organolithium reagent, such as n-butyllithium or methyllithium, at low temperatures results in a rapid halogen-metal exchange reaction. nih.gov This process involves the replacement of the bromine atom with a lithium atom, leading to the formation of the highly reactive intermediate, 1-ethoxycyclopropyllithium. nih.gov The reaction is typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) at temperatures ranging from -30°C to -78°C. nih.gov

The generally accepted mechanism for this exchange involves the formation of an "ate" complex, where the organolithium reagent coordinates to the bromine atom. This is followed by the transfer of the alkyl group from lithium to bromine and the concurrent transfer of lithium to the cyclopropyl (B3062369) carbon. The stability of the resulting cyclopropyl anion, which is enhanced by the presence of the adjacent oxygen atom, drives the reaction forward.

The 1-ethoxycyclopropyllithium species is a versatile nucleophile and can be trapped with various electrophiles. However, its most notable reaction is a spontaneous rearrangement that leads to the formation of allenes. This transformation is a key part of the Doering-LaFlamme allene (B1206475) synthesis. nih.govbeilstein-journals.org The mechanism is believed to proceed through a cyclopropylidene-to-allene rearrangement. Following the loss of lithium bromide from the 1-lithio-1-bromocyclopropane intermediate, a transient cyclopropylidene or a carbenoid-like species is generated. nih.govbeilstein-journals.org This highly strained intermediate then undergoes a concerted electrocyclic ring-opening to furnish the corresponding allene. nih.gov

Computational studies on similar bromolithiocyclopropanes suggest that a discrete cyclopropylidene carbene might not be a true intermediate; instead, the ejection of lithium bromide and the C-C bond scission may occur in a nearly simultaneous, concerted fashion. nih.gov

ReagentConditionsProductYield (%)
MethyllithiumEther, -30 to -40 °C3-Methylbuta-1,2-diene92
n-ButyllithiumEther, -30 to -40 °CAlleneGood

This table presents data for the reaction of 1,1-dibromo-2,2-dimethylcyclopropane, a closely related substrate, to illustrate the typical yields in Doering-LaFlamme allene synthesis. nih.gov

Ring-Opening Reactions

The significant ring strain inherent in the cyclopropane ring of this compound (approximately 29.0 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. wikipedia.org These reactions can be initiated by electrophiles, transition metals, or radicals, each following distinct mechanistic pathways.

The ring-opening of cyclopropanes can be initiated by electrophiles, particularly when the cyclopropane ring bears donor groups that can stabilize a developing positive charge. In the case of this compound, the ethoxy group can act as such a donor.

While specific studies on this compound are limited, the mechanism for related aryl-substituted donor-acceptor cyclopropanes provides insight. In the presence of a Brønsted acid like triflic acid, the cyclopropane ring can be protonated. This protonation occurs on the C-C bond, leading to a polarized intermediate that is then attacked by a nucleophile, resulting in ring cleavage. nih.gov

Alternatively, Lewis acids can also promote ring-opening. For instance, lanthanide salts like Yb(OTf)₃ can catalyze the ring-opening of donor-acceptor cyclopropanes by coordinating to the electron-withdrawing groups and activating the ring for nucleophilic attack. nih.gov In the context of this compound, a strong electrophile could coordinate to the ethoxy group, increasing the strain on the ring and facilitating cleavage.

Silver ions (Ag⁺) are known to promote the ring-opening of halocyclopropanes. The mechanism involves the coordination of the silver ion to the bromine atom, which facilitates the heterolytic cleavage of the carbon-bromine bond. This generates a cyclopropyl cation, which can then undergo rearrangement and ring-opening to form more stable carbocationic intermediates, ultimately leading to various products depending on the reaction conditions and the presence of nucleophiles.

Transition metals offer a powerful tool for the activation and ring-opening of cyclopropanes. nih.govwikipedia.org For this compound, a common pathway involves the oxidative addition of the transition metal into the carbon-bromine bond. wikipedia.org Metals such as palladium(0) are well-known to undergo this type of reaction with organic halides.

The proposed mechanism begins with the insertion of a low-valent transition metal, like Pd(0), into the C-Br bond to form a cyclopropyl-metal(II)-halide intermediate. This organometallic species can then undergo several transformations. One possibility is β-carbon elimination, where a C-C bond of the cyclopropane ring cleaves to form a metallacyclobutane. This intermediate can then undergo further reactions, such as reductive elimination or insertion of other molecules, to yield a variety of ring-opened products.

Another potential pathway involves the formation of a π-allyl-metal complex. The initial cyclopropyl-metal intermediate can rearrange, leading to the cleavage of a distal C-C bond of the cyclopropane ring to form a more stable π-allyl complex. These complexes are versatile intermediates in a wide range of catalytic cycles.

Radical reactions provide another avenue for the ring-opening of cyclopropanes. beilstein-journals.orgnih.gov The process is typically initiated by the formation of a cyclopropyl radical. In the case of this compound, this can be achieved through the homolytic cleavage of the carbon-bromine bond, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) upon heating or photolysis.

The mechanism commences with the generation of an initiating radical from AIBN, which then abstracts the bromine atom from this compound to form a 1-ethoxycyclopropyl radical. researchgate.net This cyclopropyl radical is highly strained and can undergo a rapid ring-opening via β-scission. This process involves the cleavage of one of the C-C bonds of the cyclopropane ring to generate a more stable, acyclic radical. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical. The presence of the ethoxy group can stabilize an adjacent radical center.

The resulting open-chain radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from a donor molecule, addition to a multiple bond, or intramolecular cyclization, depending on the reaction conditions and the presence of other reagents. beilstein-journals.orgnih.gov For example, in the presence of a hydrogen atom donor like tributyltin hydride, the radical would be quenched to give the corresponding ring-opened alkane.

Homoenolate Rearrangements and Ring Cleavage

The concept of homoenolates is crucial to understanding the reactivity of certain cyclopropane derivatives. While a standard enolate involves a negative charge on an atom in a β-position relative to a carbonyl group, a homoenolate places this charge at the γ-position. 1-Ethoxycyclopropoxy derivatives are well-known precursors to homoenolates. For instance, the related compound (1-ethoxycyclopropoxy)trimethylsilane (B107161) is utilized as a metal homoenolate precursor in various synthetic applications.

In the context of this compound, treatment with a metal such as zinc could generate a zinc homoenolate. This intermediate is not typically stable and can undergo further reaction. Mechanistic studies on related cyclopropanol (B106826) systems suggest that such zinc homoenolates can enolize to form a key bis-nucleophilic species. This "enolized homoenolate" can then react with electrophiles. Following the initial reaction, the cyclopropane ring might be regenerated, or it may undergo cleavage depending on the reaction pathway and subsequent steps. For example, a sequence involving β-allylation of related cyclopropanols proceeds through a zinc homoenolate intermediate, ultimately yielding cyclopropyl-fused lactones. chemrxiv.org

Ring cleavage is a characteristic reaction of these strained three-membered rings, especially when activated. The formation of the homoenolate equivalent from this compound can be followed by an outward (exocyclic) cleavage of one of the C-C bonds of the cyclopropane ring. This process relieves ring strain and results in a linear carbanionic species, which can then be trapped by electrophiles.

Precursor TypeIntermediateKey Reaction TypePotential Outcome
1-Alkoxycyclopropoxy SilaneMetal HomoenolateReaction with ElectrophilesFormation of γ-functionalized esters/ketones
CyclopropanolZinc Homoenolate / Enolized Homoenolateβ-AllylationFormation of α,β- or β,β-difunctionalized ketones chemrxiv.org
This compoundOrganometallic Homoenolate EquivalentRing CleavageFormation of a linear carbanionic species

Rearrangement Reactions

The cyclopropylcarbinyl-homoallyl rearrangement is a fundamental reaction of cyclopropane chemistry. If this compound is first converted into a cyclopropylcarbinol derivative (e.g., via Grignard reaction to introduce a hydroxymethyl group), this subsequent alcohol would be susceptible to acid-catalyzed rearrangement.

The process is initiated by the protonation of the alcohol, followed by the loss of water to form a cyclopropylcarbinyl cation. This cation is unstable and rapidly rearranges. The high strain energy of the cyclopropane ring facilitates the cleavage of one of the internal C-C bonds. This rearrangement can lead to a mixture of products, including a cyclobutanol (B46151) and a homoallylic alcohol (like 3-buten-1-ol). The simple and rapid preparation of cyclobutanone (B123998) from cyclopropylcarbinol highlights this rearrangement, where the acid-catalyzed conversion of cyclopropylcarbinol yields cyclobutanol as the major intermediate product. orgsyn.org

Table of Cyclopropylcarbinol Rearrangement Products

Starting MaterialConditionIntermediateMajor ProductMinor Product
CyclopropylcarbinolAqueous AcidCyclopropylcarbinyl CationCyclobutanol (~80%) orgsyn.org3-Buten-1-ol (~8%) orgsyn.org

The semipinacol rearrangement is a process that converts a 2-heterosubstituted alcohol into a ketone or aldehyde through a 1,2-migration. wikipedia.orgsynarchive.com This reaction type is highly relevant to the chemistry of this compound derivatives. A Type 1 semipinacol rearrangement involves an alcohol with a heteroatom, such as a halogen, on an adjacent carbon. wikipedia.org

If a derivative of this compound, specifically one bearing a 1-hydroxyalkyl group, is subjected to appropriate conditions, it can undergo a semipinacol rearrangement. The reaction is typically promoted by a Lewis acid or a silver salt (e.g., silver perchlorate) that facilitates the removal of the bromide ion. researchgate.net This departure generates a carbocation on the cyclopropane ring. The presence of the adjacent hydroxyl group allows for a 1,2-shift of one of the groups attached to the alcohol's carbon. This migration occurs with concomitant cleavage of the strained cyclopropane ring to form an allyl cation, which ultimately leads to a β,γ-unsaturated carbonyl compound. researchgate.net This strategy has been developed using dibromocyclopropanes as carbocation sources to produce polyfunctional molecules containing a quaternary carbon. researchgate.net

General Steps in Semipinacol Rearrangement of a Cyclopropane Derivative

Carbocation Formation: A Lewis acid assists in the removal of the bromide leaving group, forming a carbocation. wikipedia.orgresearchgate.net

Ring Cleavage: The cyclopropane ring cleaves to form a more stable allyl cation. researchgate.net

1,2-Shift: A substituent from the adjacent carbon (part of the 1-hydroxyalkyl group) migrates to the cationic center. wikipedia.org

Tautomerization: The resulting enol tautomerizes to the final, stable carbonyl compound.

Beyond the specific cases above, this compound can undergo other intramolecular rearrangements, often promoted by Lewis acids. These reactions are driven by the release of ring strain. The key mechanistic step is the ionization of the C-Br bond to form the 1-ethoxycyclopropyl cation intermediate.

This cation can then undergo a ring-opening rearrangement. The most common rearrangement for such systems is an expansion to a four-membered ring. In this process, one of the C-C bonds of the cyclopropane ring migrates to the cationic center, resulting in the formation of a cyclobutanone derivative after hydrolysis of the initial intermediate. This type of rearrangement represents a valuable method for synthesizing cyclobutanone structures from vinylic cyclopropyl alcohol precursors via a protio-semipinacol ring-expansion. organic-chemistry.org The reaction proceeds via protonation followed by a C-C bond migration, which is mechanistically analogous to the rearrangement of a cation derived from this compound. organic-chemistry.org

Intermediates in this compound Chemistry

Carbocation Intermediates

Carbocations are central reactive intermediates in many reactions of this compound. The formation of a carbocation at the C1 position is facilitated by the presence of two key features: the ethoxy group and the bromine atom.

The oxygen atom of the ethoxy group can stabilize the adjacent positive charge through resonance, donating a lone pair of electrons to form a more stable oxocarbenium ion. Bromine is a good leaving group, and its departure can be induced by heating in a polar, protic solvent (solvolysis) or by the action of a Lewis acid (e.g., Ag⁺, ZnCl₂). doubtnut.com

The resulting 1-ethoxycyclopropyl cation is a key intermediate that dictates the subsequent reaction pathways. Its fate is primarily one of rearrangement, driven by the high strain energy of the three-membered ring. As discussed in the preceding sections, this carbocation is the precursor to ring-expansion products (like cyclobutanone derivatives via semipinacol or cyclopropylcarbinol-type rearrangements) and ring-opened products. The formation of carbocations from bromo-compounds upon heating is a well-established principle in organic chemistry. stackexchange.com The stability and subsequent reaction of this cation are the cornerstones of the rearrangement chemistry of this compound. wikipedia.orgresearchgate.net

Factors Influencing Carbocation Formation and Fate

FactorInfluenceExample
Leaving GroupA good leaving group (like Br⁻) is essential for cation formation.Departure of Br⁻ from the cyclopropane ring.
SubstituentsThe ethoxy group stabilizes the carbocation through resonance.Formation of a resonance-stabilized oxocarbenium ion.
Reaction ConditionsLewis acids or polar solvents promote ionization.Use of AgClO₄ to abstract the bromide. researchgate.net
Ring StrainDrives the subsequent rearrangement of the carbocation.Ring expansion to a four-membered ring.

Organometallic Species (e.g., Organolithium, Organozinc)

This compound is a well-established precursor for the generation of (1-ethoxycyclopropyl)lithium. This transformation is typically achieved through a lithium-halogen exchange reaction, where the bromine atom is swapped for a lithium atom upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting (1-ethoxycyclopropyl)lithium is a nucleophilic species that can participate in a variety of carbon-carbon bond-forming reactions.

The reaction mechanism involves the nucleophilic attack of the organolithium reagent on the bromine atom of this compound. This process is favored by the formation of the stable lithium bromide salt and the new organolithium compound. The presence of the ethoxy group is thought to stabilize the resulting organolithium species through chelation with the lithium cation.

ReagentConditionsProductApplication
n-ButyllithiumTHF, -78 °C(1-Ethoxycyclopropyl)lithiumNucleophilic addition to carbonyls, alkylation reactions
tert-ButyllithiumEt₂O/pentane, -78 °C(1-Ethoxycyclopropyl)lithiumReactions with electrophiles

While the generation of the corresponding organozinc species, 1-ethoxycyclopropylzinc bromide, is less commonly documented, it can be conceptually formed by the direct insertion of zinc metal into the carbon-bromine bond of this compound. This oxidative addition would yield the organozinc reagent, which could then be utilized in cross-coupling reactions, such as the Negishi coupling. The reactivity of such an organozinc species would be expected to be more moderate and functional group tolerant compared to its organolithium counterpart.

Radical Intermediates

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 1-ethoxycyclopropyl radical. This process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. Once formed, the 1-ethoxycyclopropyl radical can participate in a variety of radical reactions.

A key reaction pathway for cyclopropyl radicals is ring-opening, which relieves the inherent strain of the three-membered ring. In the case of the 1-ethoxycyclopropyl radical, ring-opening would lead to the formation of a more stable, open-chain radical species. The regiochemistry of the ring-opening is influenced by the substituents on the cyclopropane ring. Theoretical studies on the unsubstituted cyclopropyl radical show that the ring-opening is an electrocyclic reaction with a defined stereochemical course.

The 1-ethoxycyclopropyl radical can also be trapped by radical acceptors before ring-opening occurs. For instance, in the presence of a hydrogen atom donor, the radical can be reduced to ethoxycyclopropane. Alternatively, it can add to alkenes or other unsaturated systems to form new carbon-carbon bonds. The competition between ring-opening and intermolecular reactions is dependent on the reaction conditions and the nature of the radical trap.

Reaction TypeInitiator/ConditionsIntermediateKey Transformation
Radical ReductionBu₃SnH, AIBN1-Ethoxycyclopropyl radicalHalogen atom abstraction
Radical Ring-OpeningHeat or light1-Ethoxycyclopropyl radicalFormation of an open-chain radical
Intermolecular AdditionAlkene, AIBN1-Ethoxycyclopropyl radicalC-C bond formation

Homoenolate Species

While not a direct product of this compound itself, the organometallic species derived from it, such as (1-ethoxycyclopropyl)lithium, can be considered as homoenolate equivalents. A homoenolate is a reactive intermediate that possesses a nucleophilic carbon atom in the β-position to a carbonyl group.

The mechanism involves the initial formation of the substituted ethoxycyclopropane. Subsequent acid- or base-catalyzed ring-opening proceeds through the formation of an oxonium ion, which facilitates the cleavage of a cyclopropane C-C bond to generate a carbocationic intermediate. This intermediate is then trapped by water to afford the final ketone product. The regioselectivity of the ring-opening is dictated by the electronic and steric properties of the substituents on the cyclopropane ring.

Carbenoid Intermediates

The generation of a carbenoid intermediate from this compound is a plausible but less commonly explored reaction pathway. A carbenoid is a species that exhibits carbene-like reactivity. In the case of this compound, treatment with a strong, non-nucleophilic base could potentially lead to α-elimination of HBr, although this is challenging due to the acidity of the cyclopropyl protons.

A more likely route to a carbenoid-like species would involve the initial formation of (1-ethoxycyclopropyl)lithium, followed by reaction with a metal salt that can facilitate carbene-like reactivity. For example, reaction with a copper(I) salt could generate a copper carbenoid.

Alternatively, a metal-catalyzed process could directly convert this compound into a carbenoid. Transition metals can insert into the carbon-bromine bond, and subsequent elimination could generate a metal-carbene complex. These carbenoid intermediates could then undergo characteristic carbene reactions, such as cyclopropanation of alkenes or C-H insertion reactions. The feasibility and efficiency of these pathways would be highly dependent on the choice of metal and reaction conditions.

Despite a comprehensive search for scientific literature focusing on the stereochemical aspects of reactions involving "this compound," it has been determined that there is a significant lack of specific, detailed research findings on this particular compound. General principles of stereochemistry, including diastereoselectivity, enantioselectivity, and stereospecificity, are well-established in organic chemistry. Similarly, the synthesis and reactivity of various cyclopropane derivatives have been extensively studied.

The absence of specific studies on the diastereoselective transformations, enantioselective methodologies (both catalyst- and substrate-controlled), and stereoretentive or stereospecific pathways directly involving this compound prevents the generation of the requested content. An article built on the available general information would not meet the required standard of being focused solely on this specific chemical compound and would lack the necessary scientific depth and detailed evidence.

Therefore, it is not possible to generate the English article as requested due to the unavailability of the specific scientific data and research literature on the stereochemical behavior of this compound.

Catalytic Transformations Involving 1 Bromo 1 Ethoxycyclopropane

Transition Metal Catalysis

Transition metal catalysis offers a powerful toolkit for the functionalization of organic halides. For 1-bromo-1-ethoxycyclopropane, the primary site of reactivity is the carbon-bromine bond, which can be activated by various low-valent transition metals.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples involving this compound are not extensively documented, the general mechanism of palladium catalysis with alkyl and aryl halides suggests several potential transformations. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

In a hypothetical Suzuki-Miyaura coupling, this compound could react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Hypothetical Reaction Scheme for Palladium-Catalyzed Suzuki-Miyaura Coupling:

Hypothetical Pd-catalyzed Suzuki-Miyaura coupling of this compound

Table 1: Hypothetical Data for Palladium-Catalyzed Arylation of this compound This table presents hypothetical data for illustrative purposes.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene75
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane82
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF68

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems for many cross-coupling reactions. The reactivity of alkyl halides with copper catalysts is well-established, particularly in coupling with heteroatom nucleophiles (e.g., Chan-Lam coupling) and certain carbon nucleophiles. For this compound, a copper-catalyzed coupling with an alcohol or an amine could potentially lead to the formation of a ketal or an aminal-like structure, respectively.

Hypothetical Reaction Scheme for Copper-Catalyzed Coupling with Phenol:

Hypothetical Cu-catalyzed coupling of this compound with phenol

Table 2: Hypothetical Data for Copper-Catalyzed Coupling of this compound with Nucleophiles This table presents hypothetical data for illustrative purposes.

EntryNucleophileCatalystLigandBaseSolventProduct TypeYield (%)
1PhenolCuI1,10-PhenanthrolineCs₂CO₃DMFC-O Coupling65
2AnilineCu₂(OTf)₂·C₆H₆TMEDAK₂CO₃AcetonitrileC-N Coupling58
3Sodium thiophenoxideCuBrNoneNoneDMSOC-S Coupling72

Nickel-Catalyzed Reactions

Nickel catalysts are known for their ability to activate and couple alkyl halides, including those with sp³-hybridized carbons. Nickel-catalyzed cross-electrophile coupling reactions, which involve the coupling of two different electrophiles in the presence of a reductant, could be a viable strategy for the functionalization of this compound. For instance, a Kumada-type coupling with a Grignard reagent could introduce an alkyl or aryl group.

Hypothetical Reaction Scheme for Nickel-Catalyzed Kumada Coupling:

Hypothetical Ni-catalyzed Kumada coupling of this compound

Table 3: Hypothetical Data for Nickel-Catalyzed Cross-Coupling Reactions This table presents hypothetical data for illustrative purposes.

EntryCoupling PartnerCatalystLigandSolventYield (%)
1Phenylmagnesium bromideNiCl₂(dppp)NoneTHF80
2Ethylmagnesium chlorideNi(acac)₂dppeDiethyl ether70
3Vinylmagnesium bromideNiBr₂·diglymeNoneTHF65

Gold-Catalyzed Transformations

Gold catalysis typically involves the activation of π-systems such as alkynes and allenes. The direct activation of a C-Br bond on a saturated cyclopropane (B1198618) ring by gold is not a common transformation. However, if this compound were part of a larger molecule containing an alkyne or allene (B1206475) moiety, gold catalysts could potentially initiate a cascade reaction. Without such activating groups, the direct catalytic transformation of this compound by gold is less probable compared to other transition metals like palladium or nickel.

Cobalt-Catalyzed Reactions

Cobalt catalysts have emerged as a versatile tool in organic synthesis, often involving radical pathways. A cobalt-catalyzed reductive coupling of this compound with an activated alkene, for example, could proceed through a radical intermediate. The initial step would likely involve the reduction of a cobalt(II) precatalyst to a cobalt(I) species, which could then react with the bromo-compound.

Lewis Acid Catalysis in Cyclopropane Ring Activation

Lewis acids can promote the ring-opening of cyclopropanes, particularly those substituted with donor and acceptor groups (D-A cyclopropanes). In the case of this compound, the ethoxy group can act as an electron donor, while the bromo group is electron-withdrawing. However, the geminal arrangement of these substituents makes it less of a classical D-A cyclopropane where these groups are in a vicinal relationship.

Nevertheless, a strong Lewis acid could coordinate to the oxygen atom of the ethoxy group, weakening the C-O bond and polarizing the cyclopropane ring. This could facilitate a nucleophilic attack, leading to ring opening. Alternatively, coordination to the bromine atom could enhance its leaving group ability, potentially forming a cyclopropyl (B3062369) cation, which would be highly unstable and likely undergo rapid rearrangement or ring opening.

Hypothetical Reaction Scheme for Lewis Acid-Catalyzed Ring Opening with a Nucleophile:

Hypothetical Lewis acid-catalyzed ring opening of this compound

Table 4: Hypothetical Data for Lewis Acid-Promoted Reactions of this compound This table presents hypothetical data for illustrative purposes.

EntryLewis AcidNucleophileSolventTemperature (°C)Outcome
1TiCl₄AllyltrimethylsilaneCH₂Cl₂-78Ring-opened allylation product
2BF₃·OEt₂MethanolCH₃OH0Ring-opened methoxy (B1213986) ether
3ZnCl₂WaterH₂O/Acetone25Hydrolysis and rearrangement

Mechanistic Insights into Catalytic Cycles

Detailed mechanistic studies on the catalytic transformations of this compound are crucial for the rational design of efficient synthetic protocols. While direct and exhaustive research on this specific compound is limited, a comprehensive understanding can be constructed by analogical inference from well-established principles of palladium- and nickel-catalyzed cross-coupling reactions involving similar alkyl halides. The catalytic cycles typically proceed through a sequence of fundamental steps, which are influenced by the choice of metal catalyst, ligands, and reaction conditions.

A pivotal and often rate-determining step in the catalytic cycle is the oxidative addition of the this compound to a low-valent metal center, typically Pd(0) or Ni(0). This process involves the cleavage of the carbon-bromine bond and the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II) or Ni(II)). The facility of this step is influenced by the steric and electronic properties of the cyclopropyl group and the nature of the catalyst and its associated ligands.

Following oxidative addition, the resulting organometallic intermediate undergoes transmetalation . In this step, an organic group from a main-group organometallic reagent (such as an organoboron, organozinc, or organotin compound) is transferred to the palladium or nickel center, displacing the halide. This step is critical for introducing the desired coupling partner into the catalytic cycle. The efficiency of transmetalation is dependent on the nature of the organometallic reagent and the presence of a suitable base or additives.

The specific nature of the ligands coordinated to the metal center plays a crucial role throughout the catalytic cycle. Ligands can influence the rate of oxidative addition, the stability of the intermediates, and the facility of reductive elimination. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition of alkyl bromides and stabilize the resulting organometallic species.

While detailed kinetic and computational studies specifically for this compound are not extensively available in the public domain, the general mechanistic framework for palladium- and nickel-catalyzed cross-coupling reactions provides a robust model for understanding its reactivity. The table below summarizes the key steps and influential factors in a hypothetical Suzuki-Miyaura coupling reaction involving this compound.

Catalytic Cycle StepDescriptionKey Influencing FactorsHypothetical Intermediate
Oxidative Addition Insertion of the Pd(0) catalyst into the C-Br bond of this compound.Ligand sterics and electronics, solvent polarity, temperature.(1-ethoxycyclopropyl)Pd(II)(Br)Ln
Transmetalation Transfer of an organic group (R') from a boronic acid (R'B(OH)2) to the Pd(II) center.Nature of the boronic acid, base strength, presence of water.(1-ethoxycyclopropyl)Pd(II)(R')Ln
Reductive Elimination Formation of the C-C bond between the 1-ethoxycyclopropyl and R' groups, regenerating the Pd(0) catalyst.Steric hindrance between coupling partners, ligand properties.R'-(1-ethoxycyclopropane) + Pd(0)Ln

Further dedicated research, including kinetic studies, isotopic labeling experiments, and computational modeling, is necessary to fully elucidate the nuanced mechanistic details of catalytic transformations involving this compound and to unlock its full potential in synthetic organic chemistry.

Theoretical and Computational Studies on 1 Bromo 1 Ethoxycyclopropane Chemistry

Electronic Structure Analysis

A comprehensive analysis of the electronic structure of 1-bromo-1-ethoxycyclopropane would provide fundamental insights into its chemical behavior. This would typically involve the use of quantum mechanical calculations to determine the distribution of electrons within the molecule, identify the nature of its chemical bonds, and predict its reactivity. Key aspects of such an analysis would include the examination of molecular orbitals, the distribution of electron density, and the calculation of electrostatic potential.

The presence of a strained cyclopropane (B1198618) ring, an electronegative bromine atom, and an electron-donating ethoxy group would create a unique electronic environment. The analysis would likely reveal a significant polarization of the carbon-bromine bond, rendering the carbon atom electrophilic. The oxygen atom of the ethoxy group, with its lone pairs of electrons, would be a nucleophilic center. Understanding the interplay of these electronic features is crucial for predicting how the molecule interacts with other chemical species.

Reaction Pathway Elucidation

Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, this would involve modeling its reactions with various reagents and calculating the energies of reactants, transition states, and products.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that can provide accurate descriptions of reaction pathways for organic molecules. In the case of this compound, DFT calculations would be instrumental in investigating reactions such as nucleophilic substitution at the bromine-bearing carbon or ring-opening reactions of the strained cyclopropane ring. For instance, in a study of the base-promoted ring opening of gem-dibromocyclopropanes, a related class of compounds, DFT computations (specifically using the M06-2X functional) were employed to predict that the reaction initiates with an alkoxide-induced elimination of HBr to form a bromocyclopropene intermediate. This is followed by ring opening to a zwitterionic intermediate, which then undergoes nucleophilic addition and protonation. Similar DFT approaches could be applied to understand the mechanistic details of reactions involving this compound.

By calculating the activation energies for different possible pathways, researchers can determine the most likely reaction mechanism. These calculations can also shed light on the stereochemical outcome of a reaction by comparing the energies of transition states leading to different stereoisomers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the conformational flexibility and dynamic behavior of molecules. For this compound, these simulations could be used to explore the different spatial arrangements of the ethoxy group relative to the cyclopropane ring and how these conformations might influence the molecule's reactivity.

Molecular dynamics simulations, which track the movement of atoms over time, can provide insights into the behavior of the molecule in solution. These simulations can help to understand the role of the solvent in a reaction, for example, by showing how solvent molecules stabilize transition states or intermediates. While specific molecular dynamics studies on this compound are not available, the general principles of these simulations are well-established and could be readily applied.

Prediction of Reactivity and Selectivity

A key goal of theoretical and computational chemistry is to predict the reactivity of molecules and the selectivity of their reactions. For this compound, this would involve using the insights gained from electronic structure analysis and reaction pathway elucidation to forecast how the molecule will behave under different reaction conditions.

Computational models can be used to predict various aspects of reactivity, including:

Regioselectivity: In reactions where there are multiple possible sites for a chemical attack, computational methods can predict which site is most likely to react. For example, in a reaction with a nucleophile, calculations could determine whether the attack is more favorable at the carbon bearing the bromine atom or at one of the other carbon atoms in the cyclopropane ring.

Stereoselectivity: When a reaction can produce multiple stereoisomers, computational chemistry can be used to predict which isomer will be the major product. This is achieved by comparing the activation energies of the transition states leading to each stereoisomer.

While specific predictive studies for this compound are lacking, the computational methodologies for predicting reactivity and selectivity are well-developed and have been successfully applied to a wide range of organic molecules.

Advanced Spectroscopic Characterization in 1 Bromo 1 Ethoxycyclopropane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-Bromo-1-ethoxycyclopropane, offering precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. The protons of the ethoxy group are expected to exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the cyclopropane (B1198618) ring will present more complex splitting patterns due to their diastereotopic nature, with their chemical shifts influenced by the neighboring bromine and ethoxy substituents.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atom bonded to both bromine and oxygen (C1) is expected to resonate at a significantly downfield chemical shift due to the strong deshielding effects of these electronegative atoms. The methylene carbons of the cyclopropane ring and the carbons of the ethoxy group will appear at distinct chemical shifts, allowing for the unambiguous assignment of the entire carbon framework.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Cyclopropyl-H0.8 - 1.5Multiplet-
Methylene-H (ethoxy)3.5 - 3.8Quartet~7.0
Methyl-H (ethoxy)1.2 - 1.4Triplet~7.0

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Br/C-O (C1)55 - 75
Cyclopropyl-CH₂15 - 30
Methylene-C (ethoxy)60 - 70
Methyl-C (ethoxy)14 - 18

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity, confirming the presence of one bromine atom in the molecule.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ethers include the alpha-cleavage of the C-O bond, leading to the loss of an ethyl radical or an ethoxy radical. Cleavage of the carbon-bromine bond is also a likely fragmentation pathway, resulting in a fragment corresponding to the loss of a bromine atom. The strained cyclopropane ring may also undergo ring-opening reactions upon ionization, leading to characteristic fragment ions.

Interactive Table 3: Predicted Major Mass Fragments for this compound

m/zPredicted Fragment IonDescription
164/166[C₅H₉BrO]⁺Molecular ion peak (M⁺)
135/137[C₃H₄Br]⁺Loss of ethoxy group
85[C₅H₉O]⁺Loss of Bromine atom
57[C₃H₅O]⁺Fragmentation of the ethoxycyclopropyl moiety
45[C₂H₅O]⁺Ethoxy group fragment
29[C₂H₅]⁺Ethyl group fragment

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various structural motifs within the molecule. The C-H stretching vibrations of the sp³-hybridized carbons in the cyclopropane ring and the ethyl group will appear in the region of 2850-3000 cm⁻¹. A strong absorption band corresponding to the C-O-C stretching of the ether linkage is anticipated in the fingerprint region, typically between 1050 and 1150 cm⁻¹. The presence of the carbon-bromine bond will be indicated by a characteristic absorption at lower wavenumbers, generally in the 500-650 cm⁻¹ range. The unique vibrational modes of the cyclopropane ring itself may also give rise to specific, albeit weaker, absorptions.

Interactive Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C-H (sp³)Stretch2850 - 3000
C-O-C (Ether)Stretch1050 - 1150
Cyclopropane RingRing deformation~1020 and ~870
C-BrStretch500 - 650

Q & A

Basic: What are the most reliable synthetic routes for 1-bromo-1-ethoxycyclopropane, and how can competing by-products be minimized?

Methodological Answer:
this compound can be synthesized via bromination of 1-ethoxycyclopropane using bromine (Br₂) under controlled conditions. A radical initiation mechanism is typical, requiring UV light or azo initiators (e.g., AIBN) in non-polar solvents like CCl₄ . Key considerations:

  • Temperature Control: Maintain 0–5°C to suppress ring-opening side reactions.
  • Stoichiometry: Use Br₂ in slight excess (1.1–1.3 equiv.) to ensure complete substitution.
  • By-Product Mitigation: Monitor reaction progress via GC-MS to detect 1,2-dibromo derivatives or ethoxy group elimination products. Purification via fractional distillation (boiling point ~120–130°C) or silica gel chromatography (hexane/ethyl acetate 9:1) is recommended .

Advanced: How does the ethoxy substituent influence the ring-opening reactivity of this compound under nucleophilic conditions?

Methodological Answer:
The ethoxy group stabilizes the cyclopropane ring through electron donation, reducing strain but altering regioselectivity in ring-opening reactions. Experimental approaches to study this:

  • Kinetic Studies: Compare reaction rates with non-substituted bromocyclopropanes using nucleophiles (e.g., KCN in ethanol).
  • Computational Modeling: Apply density functional theory (DFT) to map transition states and electron density distribution (software: Gaussian 16) .
  • Isotopic Labeling: Use deuterated ethanol to track substituent effects on reaction pathways .

Basic: What analytical techniques are optimal for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR:
    • ¹H NMR: Expect signals at δ 1.2–1.4 ppm (cyclopropane CH₂), δ 3.5–3.7 ppm (ethoxy OCH₂), and δ 4.1–4.3 ppm (Br-C adjacent protons).
    • ¹³C NMR: Cyclopropane carbons appear at 10–15 ppm; ethoxy carbons at 60–70 ppm.
  • GC-MS: Use a DB-5 column (30 m, 0.25 mm ID) with He carrier gas; fragmentation patterns should show [M-Br]⁺ and [C₃H₅O]⁺ ions.
  • Contradiction Resolution: Cross-validate with IR (C-Br stretch ~550 cm⁻¹) and elemental analysis. Discrepancies may arise from solvent impurities or diastereomeric by-products .

Advanced: What computational tools predict the environmental persistence and toxicity of this compound?

Methodological Answer:

  • Environmental Fate Modeling:
    • EPI Suite: Estimate biodegradation half-life (BIOWIN module) and log Kow for bioaccumulation potential.
    • IECCU Model: Simulate atmospheric dispersion using emission rates derived from lab-scale volatility data .
  • Toxicity Prediction:
    • QSAR Models: Use ECOSAR or TEST to predict acute aquatic toxicity (e.g., LC50 for fish).
    • DEREK Nexus: Flag potential neurotoxic or carcinogenic metabolites based on structural alerts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control: Use fume hoods with ≥100 fpm airflow and continuous air monitoring (PID detectors for brominated compounds) .
  • PPE: Wear nitrile gloves (≥8 mil thickness), chemical-resistant aprons, and full-face shields.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be stored in halogen-resistant containers .

Advanced: How can mechanistic studies resolve contradictions in reported reaction yields for this compound-mediated cross-coupling reactions?

Methodological Answer:

  • Systematic Review: Apply PRISMA guidelines to collate literature data, noting variables like catalyst loading (Pd vs. Cu), solvent polarity, and temperature .
  • In Situ Spectroscopy: Use ReactIR to track intermediate formation (e.g., cyclopropane radical species).
  • DoE (Design of Experiments): Optimize parameters via response surface methodology (RSM) to identify critical factors (e.g., ligand type, Br⁻ concentration) .

Basic: What are the regulatory compliance requirements for storing and disposing of this compound in academic labs?

Methodological Answer:

  • Storage: Keep in amber glass bottles under nitrogen at –20°C to prevent photolytic degradation.
  • Disposal: Follow EPA TSCA regulations (40 CFR 751): Incinerate at ≥1,000°C with scrubbers for HBr emissions. Document waste streams via EPA Form 8700-12 .

Advanced: How can isotopic labeling (²H, ¹³C) elucidate the degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • Synthesis of Labeled Analogs: Prepare ¹³C-cyclopropane derivatives via [¹³C]-ethylene dihalide ring-closing reactions.
  • Degradation Tracking: Use LC-HRMS to monitor labeled fragments in soil/water microcosms. Compare aerobic vs. anaerobic conditions to map cleavage sites (e.g., C-Br vs. C-O bond rupture) .

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Reactant of Route 1
1-Bromo-1-ethoxycyclopropane
Reactant of Route 2
1-Bromo-1-ethoxycyclopropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.